
2-((6-Methylpyridin-3-yl)oxy)acetic acid
Overview
Description
2-((6-Methylpyridin-3-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid typically involves the reaction of 6-methylpyridin-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-methylpyridin-3-ol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyridin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-Methylpyridin-3-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-3-yl)acetic acid
- 6-Methylpyridin-3-ol
- Chloroacetic acid
Uniqueness
2-((6-Methylpyridin-3-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-((6-Methylpyridin-3-yl)oxy)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H13NO3
- Molecular Weight : 219.23 g/mol
- Structural Features : The compound features a pyridine ring substituted with a methoxy group and a carboxylic acid, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The presence of the methylpyridine moiety enhances its lipophilicity, facilitating cellular uptake and interaction with biological membranes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays.
- Anticancer Properties : The compound has been investigated for its antiproliferative effects on cancer cell lines, demonstrating significant inhibition of cell growth in vitro.
- Neuroprotective Effects : There is emerging evidence suggesting that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
Table 2: Antiproliferative Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A375 (Melanoma) | 15.08 ± 0.9 |
HeLa (Cervical) | 18.67 ± 0.9 |
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on human melanoma A375 and HeLa cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, as evidenced by increased levels of caspase activation and hypodiploid nuclei formation, suggesting its potential as an anticancer agent .
Neuroprotective Potential
In another investigation, the neuroprotective effects of this compound were assessed in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls .
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-7(4-9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYADHNPWDXJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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